![molecular formula C15H11ClN2OS B3163597 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide CAS No. 885268-48-4](/img/structure/B3163597.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide
Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide” is a compound that has been synthesized and characterized in various studies . It has been found to have anti-inflammatory properties .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research has shown that benzofused thiazole derivatives, closely related to N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide, possess significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their ability to scavenge reactive species like H2O2, DPPH, SO, and NO, indicating their potential in therapeutic applications as antioxidants and anti-inflammatory agents. In vitro studies confirmed the distinct anti-inflammatory activity of certain compounds, highlighting their therapeutic potential in this domain (Raut et al., 2020).
Medicinal Chemistry and Pharmacological Activities
Benzothiazole derivatives, including structures similar to this compound, play a crucial role in medicinal chemistry due to their diverse pharmacological activities. They are recognized for their antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The versatility of benzothiazole derivatives in drug development is attributed to the unique methine center present in the thiazole ring, making them a fundamental component in the design of bioactive molecules (Bhat & Belagali, 2020).
Chemotherapeutic Applications
Benzothiazole derivatives are also prominent in the field of chemotherapeutics. Several benzothiazole-based compounds, including those structurally similar to this compound, exhibit a broad spectrum of biological activities, making them potential candidates for drug development in various therapeutic domains. The structural simplicity of benzothiazole derivatives and the ease of synthesis contribute to their significance in drug discovery and the development of new chemical entities in the market (Kamal et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts crucial biochemical pathways within the bacteria, leading to cell death .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKWOYOCXJIEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240254 | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885268-48-4 | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885268-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2-Benzothiazolyl)phenyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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